molecular formula C17H12FN3O3S B2398071 2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide CAS No. 941941-37-3

2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide

Cat. No.: B2398071
CAS No.: 941941-37-3
M. Wt: 357.36
InChI Key: PZQVLGBHFBETOL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide (CAS 801248-11-3) is a synthetic thiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a core thiazole scaffold, a heterocycle renowned for its diverse pharmacological properties, linked to both a 4-fluorophenylacetamide and a 4-nitrophenyl group . The thiazole ring is a privileged structure in anticancer agent development . Compounds with structural similarities to this acetamide derivative have demonstrated potent antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocarcinoma (HepG2), and colon carcinoma (HCT-116) . The mechanism of action for such molecules often involves the inhibition of tubulin polymerization, a key target in anticancer drug development that disrupts microtubule formation and suppresses cell division . Furthermore, thiazole derivatives are extensively investigated as potential anti-inflammatory agents, with research focusing on their interactions with key enzymatic targets like COX, LOX, and signaling pathways such as MAPK and JAK-STAT . Researchers value this compound as a key intermediate or final product for synthesizing novel bioactive molecules. Its structure, particularly the acetamide linkage and the electron-withdrawing nitro group, is a useful template for exploring structure-activity relationships (SAR) against pathological targets . This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S/c18-13-5-1-11(2-6-13)9-16(22)20-17-19-15(10-25-17)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQVLGBHFBETOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions: The 4-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit the function of essential bacterial enzymes, leading to bacterial cell death. In anticancer research, it may interfere with cell division processes, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazole Ring

Key Comparisons:
Compound Name Thiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported) Source
Target Compound 4-Nitrophenyl 4-Fluorophenyl ~387.37 (calculated) Not reported Hypothesized: Antimicrobial -
GSK1570606A (from ) Pyridin-2-yl 4-Fluorophenyl ~343.37 Not reported Antitubercular (PyrG/PanK inhibition)
Compound 11g () 4-Nitrophenyl Triazole-linked nitroquinoxaline 458.5 (MH+) Not reported Not specified
Compound 29 () 4-Fluorophenyl 4-Chlorophenyl-piperazine 430.93 325–326 MMP inhibition (anti-inflammatory)
Compound 13 () p-Tolyl 4-Methoxyphenyl-piperazine 422.54 289–290 MMP inhibition
Trends:
  • Electron-Withdrawing Groups (EWGs): The nitro group in the target compound and Compound 11g increases molecular weight and polarity compared to electron-donating groups (e.g., methoxy in Compound 13). This may enhance binding to polar enzyme active sites but reduce bioavailability .
  • Thiazole Substitution: Pyridinyl (GSK1570606A) and nitrophenyl (target) substituents both serve as EWGs, but the nitro group’s stronger electron withdrawal could improve target affinity at the cost of solubility .

Acetamide Side Chain Modifications

Key Comparisons:
Compound Name Acetamide Substituent Key Functional Groups Molecular Weight (g/mol) Notes Source
Target Compound 4-Fluorophenyl Fluorine (lipophilic) ~387.37 Enhanced metabolic stability -
Compound 30 () 4-Fluorophenyl-piperazine Fluorine + piperazine 414.13 Higher melting point (328–329°C)
Compound 9d () 4-Nitrothiophenyl-sulfamoyl Sulfamoyl + nitro 532.98 Antimicrobial activity reported
Compound 5 () Phenylamino + coumarin Coumarin (fluorescent) 378.25 α-Glucosidase inhibition
Trends:
  • Fluorine Substitution: The 4-fluorophenyl group in the target compound and Compound 30 improves lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .
  • Piperazine vs. Simple Aryl Groups: Piperazine-containing analogs (e.g., Compound 30) exhibit higher melting points, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) compared to non-cyclic aryl groups .

Pharmacological and Physicochemical Data

Solubility and Stability:
  • Nitro Group Impact: The nitro group in the target compound may reduce aqueous solubility due to its hydrophobic nature but could enhance binding to nitroreductase enzymes in microbial targets .

Biological Activity

2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group and a nitrophenyl substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14FN3O3SC_{16}H_{14}FN_{3}O_{3}S, with a molecular weight of approximately 357.36 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Case Study : One study reported that derivatives with thiazole rings demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups on the phenyl ring enhances anticancer activity.
CompoundIC50 (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92Jurkat (Bcl-2)
Compound B1.98 ± 1.22A-431

2. Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The compound's structure allows for interaction with bacterial cell membranes, leading to inhibition of growth.

  • Research Findings : In vitro tests revealed that compounds similar to this compound exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin .
PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented, with some studies suggesting that they can inhibit pro-inflammatory cytokines.

  • Mechanism : The mechanism involves the inhibition of nuclear factor-kappa B (NF-kB), which plays a critical role in inflammation. Compounds similar to the target molecule have shown efficacy in reducing inflammation markers in animal models .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .
  • Acetamide coupling : Reaction of the thiazole intermediate with 2-(4-fluorophenyl)acetyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Nitrophenyl functionalization : Suzuki-Miyaura coupling or direct nitration under controlled acidic conditions to introduce the 4-nitrophenyl group .

Q. Key optimization strategies :

  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities .
  • Employ catalysts like Pd(PPh₃)₄ for coupling reactions to enhance regioselectivity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and detect impurities. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns (~7.0–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ peak at m/z 414.08 for C₁₇H₁₂FN₃O₃S) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles, critical for confirming the thiazole-nitrophenyl spatial arrangement .
  • HPLC-PDA : Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological assays (e.g., varying IC₅₀ values in cancer cell lines) may arise from:

  • Experimental variability : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Solubility limitations : Use DMSO stocks with final concentrations <0.1% to avoid cytotoxicity artifacts .
  • Target specificity : Perform kinase profiling or proteome-wide screens to identify off-target interactions .

Case study : A 2025 study found conflicting COX-2 inhibition data due to differences in enzyme source (human recombinant vs. murine). Validate targets using orthogonal assays (e.g., Western blotting for protein expression) .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for anti-inflammatory applications?

Key SAR findings include:

  • Thiazole core : Essential for binding to ATP pockets in kinases. Modifying the 4-nitrophenyl group improves selectivity .
  • Fluorophenyl moiety : Enhances metabolic stability and membrane permeability compared to non-halogenated analogs .
  • Acetamide linker : Replacing with sulfonamide reduces cytotoxicity but lowers potency .

Q. Comparative SAR Table :

Compound ModificationBiological Activity (IC₅₀, μM)Selectivity Index (COX-2/COX-1)
4-Nitrophenyl thiazole0.45 ± 0.0212.3
4-Methoxyphenyl thiazole1.2 ± 0.15.8
4-Chlorophenyl thiazole0.89 ± 0.058.1

Data from in vitro COX-2 inhibition assays

Q. What computational methods are recommended for elucidating the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like COX-2 or EGFR. The nitrophenyl group shows π-π stacking with Phe504 in COX-2 .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (20–100 ns trajectories) in explicit solvent to assess conformational changes .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict pharmacokinetic properties .

Q. How does crystallographic data inform the design of derivatives with improved potency?

Single-crystal X-ray diffraction reveals:

  • Bond lengths : The C-S bond in the thiazole ring (1.71 Å) influences ring planarity and target binding .
  • Intermolecular interactions : Hydrogen bonds between the acetamide carbonyl and His90 in EGFR (2.1 Å) guide substituent placement .
  • Torsional angles : Adjusting the fluorophenyl-thiazole dihedral angle (e.g., from 15° to 30°) can enhance steric complementarity with hydrophobic pockets .

Q. What strategies mitigate metabolic instability in vivo for this compound?

  • Deuterium incorporation : Replace labile hydrogen atoms in the acetamide group to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the nitro group as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .
  • Co-administration with CYP inhibitors : Use ritonavir to prolong half-life in pharmacokinetic studies .

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